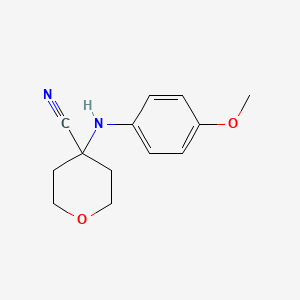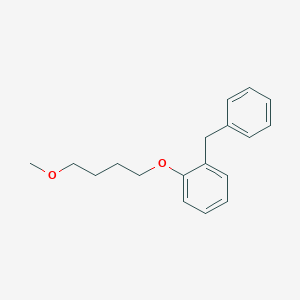
4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features a methoxyphenylamino group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through intramolecular cyclization reactions, such as the oxa-Michael addition or the Prins reaction, where an alcohol reacts with an alkene in the presence of an acid catalyst.
Introduction of the Methoxyphenylamino Group: This step involves the nucleophilic substitution of an appropriate precursor with 4-methoxyaniline.
Addition of the Carbonitrile Group: This can be done through the reaction of the intermediate with a cyanating agent, such as sodium cyanide or potassium cyanide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: 4-(4-Hydroxyphenylamino)tetrahydropyran-4-carbonitrile or 4-(4-Formylphenylamino)tetrahydropyran-4-carbonitrile.
Reduction: 4-(4-Methoxyphenylamino)tetrahydropyran-4-amine or 4-(4-Methoxyphenylamino)tetrahydropyran-4-aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It may be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study biological pathways and interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenylamino group can participate in hydrogen bonding and π-π interactions, while the carbonitrile group can act as an electrophilic site for nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methoxyphenylamino)tetrahydropyran-4-carbonitrile
- 4-(4-Methoxyphenylamino)tetrahydrofuran-4-carbonitrile
- 4-(4-Methoxyphenylamino)tetrahydrothiophene-4-carbonitrile
Uniqueness
4-(4-Methoxyphenylamino)tetrahydropyran-4-carbonitrile is unique due to the presence of the tetrahydropyran ring, which imparts specific steric and electronic properties. This distinguishes it from similar compounds with different heterocyclic rings, such as tetrahydrofuran or tetrahydrothiophene, which may exhibit different reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
4-(4-methoxyanilino)oxane-4-carbonitrile |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-4-2-11(3-5-12)15-13(10-14)6-8-17-9-7-13/h2-5,15H,6-9H2,1H3 |
InChI-Schlüssel |
IULJHAIJPYFTRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2(CCOCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15172511.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-7-methyl-2'-[3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B15172516.png)
![9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate](/img/structure/B15172517.png)
![2-(3-nitrophenyl)-5-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172526.png)
![tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15172535.png)



![2-(1-ethyl-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B15172562.png)

![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one](/img/structure/B15172568.png)
![Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B15172574.png)
![2-[2,2-Bis(4-methoxyphenyl)ethenyl]-6-chloro-1,3-dimethyl-1H-indene](/img/structure/B15172589.png)
![4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15172593.png)
